Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride
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Overview
Description
Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride is an organic compound with a complex structure that includes a dimethylamino group and a methylbutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride typically involves the reaction of dimethylamine with a suitable ester precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial synthesis may also incorporate purification steps, such as crystallization or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs that target specific molecular pathways, offering new therapeutic options for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in covalent bonding with certain enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate
- Ethyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate
- Propyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate
Uniqueness
Methyl (2Z)-4-(dimethylamino)-2-methylbut-2-enoate hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This combination imparts distinct chemical and physical properties, making it particularly useful in certain applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
methyl (Z)-4-(dimethylamino)-2-methylbut-2-enoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7(8(10)11-4)5-6-9(2)3;/h5H,6H2,1-4H3;1H/b7-5-; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSOXJBHEOBKFC-YJOCEBFMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN(C)C)C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CN(C)C)/C(=O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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